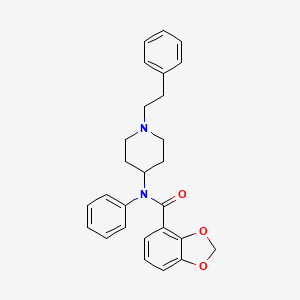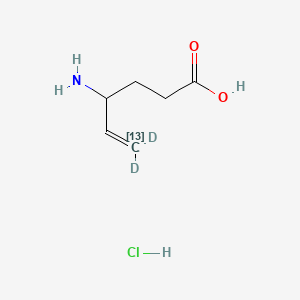
Stearoyl lysophosphatidylethanolamine
Overview
Description
Stearoyl lysophosphatidylethanolamine is a lysophospholipid, a type of lipid molecule that is a deacylated product of phosphatidylethanolamine. It is characterized by the presence of a stearoyl group attached to the glycerol backbone. This compound is a minor component of cell membranes and plays a role in various biological processes, including cell signaling and membrane dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearoyl lysophosphatidylethanolamine can be synthesized through the hydrolysis of phosphatidylethanolamine by the action of phospholipase A1 or A2. The reaction typically involves the use of an aqueous buffer solution at a specific pH and temperature to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production of this compound involves the extraction of phosphatidylethanolamine from natural sources, followed by enzymatic hydrolysis. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the purification and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions: Stearoyl lysophosphatidylethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroperoxides, while reduction may result in the formation of alcohols .
Scientific Research Applications
Stearoyl lysophosphatidylethanolamine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study lipid oxidation and reduction reactions.
Biology: It plays a role in cell signaling and membrane dynamics, making it a valuable tool for studying cellular processes.
Industry: It is used in the formulation of various pharmaceutical and cosmetic products.
Mechanism of Action
Stearoyl lysophosphatidylethanolamine exerts its effects through various molecular targets and pathways. It is known to interact with cell membrane receptors and enzymes, leading to the activation of signaling pathways involved in cell proliferation, migration, and apoptosis. The compound also plays a role in the regulation of lipid metabolism and inflammation .
Comparison with Similar Compounds
Lysophosphatidylcholine: Another lysophospholipid with a choline head group.
Lysophosphatidylinositol: A lysophospholipid with an inositol head group.
Lysophosphatidylserine: A lysophospholipid with a serine head group.
Uniqueness: Stearoyl lysophosphatidylethanolamine is unique due to its specific fatty acid composition and its role in specific biological processes. Unlike other lysophospholipids, it has been shown to have distinct effects on lipid metabolism and cell signaling, making it a valuable compound for scientific research .
Properties
IUPAC Name |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h22,25H,2-21,24H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYWOYAFBUOUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263636 | |
| Record name | 1-Stearoyl-3-glycerylphosphorylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51827-57-7 | |
| Record name | 1-Stearoyl-3-glycerylphosphorylethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51827-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Stearoyl-3-glycerylphosphorylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


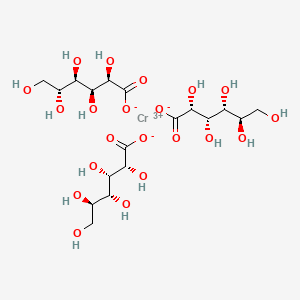
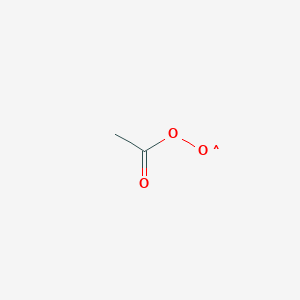


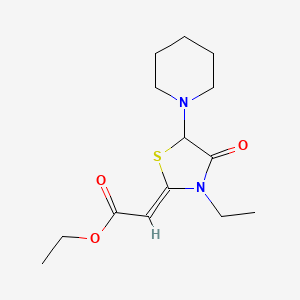
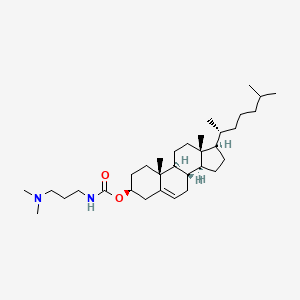
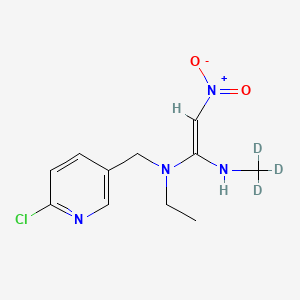
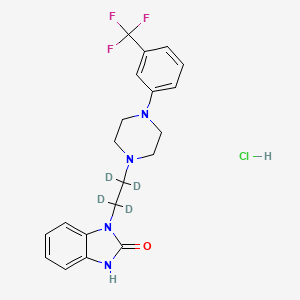
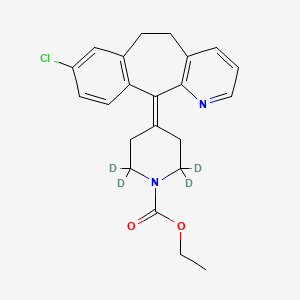
![(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B10795749.png)

![Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-3,3,5,5-tetradeuteriopiperidine-1-carboxylate](/img/structure/B10795763.png)
